3-bromo-N,2-dimethylaniline
Description
Significance of Aryl Halides and Substituted Anilines in Organic Chemistry
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mechemistrylearner.com This structural feature makes them crucial intermediates in a multitude of chemical reactions. fiveable.me They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials. fiveable.me The reactivity of aryl halides allows them to participate in reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. fiveable.mechemistrylearner.com The stability of the aromatic ring makes aryl halides generally less reactive towards nucleophiles compared to aliphatic halides, a property that enables selective chemical transformations. fiveable.me The specific halogen (iodine, bromine, or chlorine) influences the reactivity, with iodine being the most reactive. fiveable.me Aryl halides are also used as solvents and have been employed in the production of pesticides. taylorandfrancis.com
Substituted anilines, which are aniline (B41778) derivatives with additional functional groups, are also of great importance in organic and medicinal chemistry. wisdomlib.org They serve as versatile starting materials for the synthesis of a wide array of more complex molecules, including those with significant biological activity. wisdomlib.org However, the aniline motif can sometimes lead to metabolic instability or toxicity in drug candidates. cresset-group.comnih.gov Consequently, medicinal chemists often modify or replace the aniline group to enhance a compound's pharmacological properties, such as bioavailability, solubility, and target selectivity, while mitigating potential adverse effects. cresset-group.com
Overview of Brominated Anilines in Contemporary Research
Brominated anilines are a specific subclass of substituted anilines that are widely used as building blocks in the synthesis of bioactive compounds and functional materials. tandfonline.com Their utility stems from the reactivity of the carbon-bromine bond, which can be activated by transition metals, undergo metal-halogen exchange, or participate in nucleophilic aromatic substitution-type reactions. tandfonline.com
The synthesis of brominated anilines has been an area of active research. Traditional methods often involved the use of hazardous liquid bromine. tandfonline.com Modern research focuses on developing safer and more selective bromination methods. tandfonline.com Copper-mediated bromination has emerged as a viable approach, using reagents like copper(II) bromide. tandfonline.com Other research has explored palladium-catalyzed C-H halogenation and oxidative bromination techniques using reagents like potassium bromide with an oxidant. tandfonline.comscispace.com The development of methods for the regioselective bromination of anilines is particularly important, as the position of the bromine atom on the aniline ring dictates the properties and subsequent reactivity of the molecule. researchgate.net For instance, classic electrophilic bromination of anilines typically leads to ortho- and para-brominated products due to the electron-donating nature of the amino group. rsc.org Therefore, achieving meta-bromination requires specialized catalytic systems. rsc.org
Specific Research Focus: 3-Bromo-N,2-dimethylaniline within the Broader Context
Within the diverse family of brominated anilines, this compound is a compound of specific interest. It serves as a valuable intermediate in the synthesis of various organic compounds. The presence of the bromine atom, the dimethylamino group, and the methyl group on the aniline ring provides multiple sites for further chemical modification. This allows for the construction of more complex molecular architectures.
Chemical and Physical Properties of this compound
The properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol nih.gov |
| Appearance | Light yellow liquid guidechem.com |
| Density | 1.402 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.6015 sigmaaldrich.com |
| CAS Number | 16518-62-0 guidechem.com |
| Solubility | Miscible with chloroform, dichloromethane (B109758), and methanol. chemicalbook.com Sparingly soluble in water. guidechem.com |
Synthesis of this compound
The synthesis of N,N-dimethylanilines can be achieved through the methylation of anilines. A general method involves reacting the corresponding aniline derivative with dimethyl carbonate in the presence of a catalyst. chemicalbook.com This reaction is typically carried out in a sealed reactor at elevated temperatures. chemicalbook.com
While a specific, detailed synthesis for this compound was not found in the provided search results, the synthesis of a related compound, 4-bromo-N,N-dimethylaniline, has been described. One method involves the methylation of 4-bromoaniline. Another approach is the bromination of N,N-dimethylaniline. chemicalbook.com It is plausible that this compound could be synthesized via the bromination of N,2-dimethylaniline or the methylation of 3-bromo-2-methylaniline.
Chemical Reactivity and Key Reactions of this compound
The reactivity of this compound is primarily centered around the carbon-bromine bond. This bond can participate in a variety of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
One notable reaction involving a similar compound, 3-bromo-N,N-dimethylaniline, is its use in fluorination reactions. It can be converted to 3-fluoro-N,N-dimethylaniline using a metal fluoride (B91410) in the presence of a palladium precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl (AdBrettPhos). guidechem.comchemicalbook.com
Applications of this compound in Organic Synthesis
This compound serves as a key building block in organic synthesis. Its utility lies in its ability to be transformed into a wide range of more complex molecules. The bromine atom provides a handle for introducing various functional groups through cross-coupling reactions.
For instance, brominated anilines are crucial substrates in the synthesis of pharmaceuticals and other bioactive molecules. tandfonline.com The specific substitution pattern of this compound makes it a precursor for compounds with defined three-dimensional structures, which can be important for their biological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFHZBNCJLKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304554 | |
| Record name | 3-Bromo-N,2-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-43-3 | |
| Record name | 3-Bromo-N,2-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,2-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo N,2 Dimethylaniline
Strategies for meta-Bromination of Aniline (B41778) Derivatives
Regioselective Bromination Techniques
Achieving regioselectivity in the bromination of aniline derivatives is a significant area of research. For activated rings like anilines, electrophilic aromatic substitution is rapid, but controlling the position of substitution is challenging. commonorganicchemistry.com
One approach to influence regioselectivity is through the choice of solvent. The polarity of the solvent can markedly affect the distribution of isomers in the bromination of meta-substituted anilines using N-Bromosuccinimide (NBS). thieme-connect.com While direct studies on N,2-dimethylaniline are specific, the principles from other substituted anilines are informative. For instance, in the bromination of anilines with an electron-withdrawing group in the meta position, polar solvents tend to favor the formation of isomers where the bromine is para to the amino group. thieme-connect.com
Oxidative bromination methods have also been developed to provide better control. A system using potassium bromide and sodium perborate, with or without a molybdate (B1676688) catalyst, has been shown to be effective for the regioselective monobromination of unprotected anilines. scispace.com This method can provide high para-selectivity for ortho-substituted anilines. scispace.com Another practical procedure involves a copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate, which also enables regioselective bromination of free anilines. researchgate.net
A highly para-selective bromination of various aniline derivatives has been achieved using a combination of the organic dye Eosin Y as the bromine source and Selectfluor as an oxidant. acs.org This metal-free method proceeds smoothly at room temperature, and mechanistic studies suggest a radical pathway that accounts for the unique regioselectivity. acs.org
Metal-Catalyzed C-H Activation Approaches
To overcome the inherent ortho/para selectivity of electrophilic substitution on anilines, transition metal-catalyzed C-H activation has emerged as a powerful strategy for directing functionalization to the meta position. scispace.comresearchgate.net
Palladium-catalyzed reactions have been successfully developed for the meta-C-H bromination of aniline derivatives. scispace.comrsc.org These methods can overcome the competing ortho/para-selectivity that dominates classical electrophilic bromination. scispace.com One such protocol utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with commercially available N-bromophthalimide (NBP) as the bromine source. The addition of an acid, such as electron-deficient polyfluorobenzoic acid, is reported to be crucial for the reaction's success. scispace.com This approach is tolerant of a wide range of substitution patterns on the aniline ring. scispace.comrsc.org
The general mechanism for these transformations involves the coordination of the palladium catalyst to the aniline derivative, followed by a C-H activation step at the meta position, which is often the most challenging and rate-determining step. Subsequent reaction with the bromine source leads to the formation of the meta-brominated product and regeneration of the catalyst.
| Strategy | Reagents/Catalyst | Key Features | Selectivity | Citations |
| Solvent-Tuned EAS | N-Bromosuccinimide (NBS) | Solvent polarity influences isomer distribution. | Varies with solvent | thieme-connect.com |
| Oxidative Bromination | KBr, NaBO₃·4H₂O, (NH₄)₂MoO₄ | Economical; good control over polybromination. | High para-selectivity | scispace.com |
| Copper-Catalyzed Oxidative Bromination | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | Practical procedure for free anilines. | Regioselective | researchgate.net |
| Metal-Free Radical Bromination | Eosin Y, Selectfluor | Mild, room temperature conditions; metal-free. | Para-selective | acs.org |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, N-Bromophthalimide (NBP) | Directs bromination to the meta-position. | Meta-selective | scispace.comrsc.org |
Precursor Synthesis and Halogenation Pathways
An alternative to direct bromination involves the synthesis of a precursor molecule that can then be converted to the desired halogenated aniline.
Preparation of N,N-Dialkylaniline N-Oxides and Subsequent Halogenation
A versatile method for the halogenation of electron-rich anilines involves a temporary increase in the oxidation level of the nitrogen atom. scispace.comnih.gov N,N-dialkylanilines can be oxidized to the corresponding N,N-dialkylaniline N-oxides. This modification alters the reactivity of the aromatic ring and allows for regioselective halogenation. scispace.comacs.org
The synthesis of the precursor, 3-bromo-N,N-dimethylaniline N-oxide, has been explicitly described. It is prepared by the oxidation of 3-bromo-N,N-dimethylaniline using an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758). nih.gov While this specific example starts with an already brominated aniline, the general strategy involves forming the N-oxide of the non-halogenated precursor (N,2-dimethylaniline) first.
Once the N,N-dialkylaniline N-oxide is formed, treatment with thionyl halides, such as thionyl bromide (SOBr₂), at low temperatures can lead to selective halogenation. scispace.comnih.gov For example, reacting an N,N-dimethylaniline N-oxide with thionyl bromide in dichloromethane at -78 °C, followed by the addition of a base like triethylamine, can yield the corresponding 4-bromo-N,N-dimethylaniline. nih.gov This pathway demonstrates the principle of using the N-oxide to direct halogenation, although achieving meta-substitution specifically on N,2-dimethylaniline via this route would depend on the directing effects in the N-oxide intermediate.
| Starting Material | Reagent | Solvent | Yield | Citation |
| 3-Bromo-N,N-dimethylaniline | m-CPBA (77%) | Dichloromethane | 63% | nih.gov |
Alternative Bromination Reagents and Conditions in Organic Synthesis
A variety of brominating agents beyond elemental bromine are available for organic synthesis, often providing milder conditions and improved selectivity. cambridgescholars.comsci-hub.se
N-Bromosuccinimide (NBS) is one of the most common and versatile reagents for electrophilic aromatic bromination of activated rings like anilines and phenols. commonorganicchemistry.comnumberanalytics.com It is a crystalline solid that is easier and safer to handle than liquid bromine. cambridgescholars.com Reactions are often conducted in polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). thieme-connect.comcdnsciencepub.com The use of NBS in acetonitrile has been shown to be effective for the regioselective bromination of a wide range of activated arenes. cdnsciencepub.com
Oxidative Bromination Systems that generate the electrophilic bromine species in situ are considered environmentally benign alternatives. nih.gov A common system involves oxidizing a bromide salt (e.g., KBr or NaBr) with an oxidant. Oxidants such as hydrogen peroxide, sodium perborate, or sodium persulfate have been employed, often in the presence of a catalyst. scispace.comresearchgate.net For example, the KBr/NaBO₃ system in acetic acid is an effective method for the selective monobromination of unprotected aromatic amines. scispace.com
Sandmeyer Reaction: Another classical pathway to introduce a bromine atom is the Sandmeyer reaction. mnstate.eduresearchgate.netlumenlearning.com This multi-step sequence involves the diazotization of a primary aromatic amine (Ar-NH₂) to form a diazonium salt (Ar-N₂⁺), which is then treated with a copper(I) bromide (CuBr) salt to replace the diazonium group with a bromine atom. mnstate.edulumenlearning.com To synthesize 3-bromo-N,2-dimethylaniline via this route, one would need to start with 3-amino-N,2-dimethylaniline, which is not a readily available starting material. A more feasible Sandmeyer approach would start from a different isomer, for instance, using 4-halo-2,3-dimethylaniline to prepare a different target compound via diazotization and subsequent bromination. google.com
Isolation and Purification Techniques for Halogenated Anilines
After the synthesis, the target compound must be isolated from the reaction mixture and purified. Common techniques for halogenated anilines include extraction, chromatography, and crystallization.
Workup and Extraction: The reaction is typically quenched, often with water or a basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize acids and remove water-soluble byproducts. scispace.combartleby.com The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. scispace.comcdnsciencepub.com
Chromatography: Flash column chromatography is a widely used method for purifying halogenated anilines from starting materials, reagents, and isomeric byproducts. scispace.comnih.gov The choice of stationary phase (e.g., silica (B1680970) gel or basic alumina) and eluent system (e.g., a mixture of hexanes and ethyl acetate) is critical for achieving good separation. scispace.comnih.govcdnsciencepub.com For instance, 3-bromo-N,N-dimethylaniline N-oxide was purified using flash chromatography on basic alumina (B75360) with a dichloromethane/methanol gradient. scispace.com 4-Bromo-3,5-dimethylaniline has been purified on silica gel using an ethyl acetate/hexanes eluent. cdnsciencepub.com
Crystallization: If the final product is a solid, crystallization or recrystallization from a suitable solvent is an effective purification method to obtain a high-purity compound. For example, 4-bromo-N,N-dimethylaniline is a solid that can be purified by crystallization from ethanol. chemicalbook.com
The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). thieme-connect.comnih.govcdnsciencepub.com
Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,2 Dimethylaniline
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-bromo-N,2-dimethylaniline ring is primarily governed by the powerful electron-donating effect of the dimethylamino group. As the most potent activating group on the ring, it directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself. askfilo.com
The directing influences of the substituents are as follows:
Dimethylamino group (at C1): Directs to C6 and C4.
Methyl group (at C2): Directs to C3 (blocked), C5, and C1 (blocked).
Bromo group (at C3): Directs to C2 (blocked) and C4.
The concerted directing effect of both the dimethylamino group and the bromo group towards the C4 position, combined with the lack of significant steric hindrance at this site, makes C4 the most probable site for electrophilic attack under neutral or mildly acidic conditions. While the C6 position is also activated by the dimethylamino group, it is subject to considerable steric hindrance from the adjacent methyl group at C2 and the bulky dimethylamino group itself, which significantly diminishes its reactivity. askfilo.com For instance, the bromination of N,N-dimethylaniline with Br₂ proceeds readily without a Lewis acid catalyst, yielding the para-substituted product almost exclusively due to the high activation of the ring by the amino group. prezi.comchegg.com
However, under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the reaction outcome changes dramatically. The basic nitrogen atom of the dimethylamino group is protonated, forming an anilinium ion [-N⁺H(CH₃)₂]. This protonated group is strongly deactivating and acts as a meta-director via the inductive effect. chegg.comstackexchange.com Consequently, the electrophile is directed to the C5 position, which is meta to the deactivating anilinium group and ortho to the weakly activating methyl group.
| Reaction Condition | Primary Directing Group | Predicted Major Product |
| Neutral / Weakly Acidic (e.g., Bromination) | -N(CH₃)₂ (ortho, para-director) | 4-substituted-3-bromo-N,2-dimethylaniline |
| Strongly Acidic (e.g., Nitration) | -N⁺H(CH₃)₂ (meta-director) | 5-substituted-3-bromo-N,2-dimethylaniline |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom in this compound is generally unfavorable due to the electron-rich nature of the benzene ring, which repels incoming nucleophiles. However, the C(sp²)-Br bond can be effectively functionalized using transition metal catalysis, most notably with palladium.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This versatile method allows for the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl groups at the C3 position. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govuwindsor.ca Studies on various bromoanilines have shown high yields under optimized conditions. mdpi.commdpi.com
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The reaction of this compound with primary or secondary amines, in the presence of a suitable palladium catalyst (often employing bulky phosphine ligands) and a base, would yield N3-substituted aniline (B41778) derivatives. libretexts.orgacsgcipr.org The reaction is highly valued for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods for C-N bond formation. organic-chemistry.org
Transformations of the Dimethylamino Functional Group
N-Alkylation: As a tertiary amine, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons and is nucleophilic. It can readily react with alkylating agents, such as methyl iodide, in an Sₙ2 reaction to form a quaternary ammonium salt. dtic.mil The product, N,N,N-trimethyl-3-bromo-2-methylanilinium iodide, would be a stable, ionic compound. Successive alkylation of primary anilines demonstrates this progressive reactivity. doubtnut.comdoubtnut.com
Friedel-Crafts Acylation and Alkylation: Direct Friedel-Crafts reactions on the aromatic ring of this compound are generally unsuccessful under classical conditions (e.g., using AlCl₃ as a Lewis acid catalyst). The lone pair on the nitrogen atom of the highly basic dimethylamino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst. askfilo.comdoubtnut.comyoutube.com This interaction forms a salt, which places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack. brainly.in While some modern catalytic systems using alternative metals have been explored for Friedel-Crafts reactions of anilines, the classical approach is not viable. nih.gov
N-Oxidation: The dimethylamino group can be oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide is a versatile synthetic intermediate; the weak N-O bond can be cleaved in subsequent reactions, such as the Polonovski reaction, to generate an iminium ion which can be trapped by various nucleophiles. nih.gov
N-Demethylation: The removal of one or both methyl groups from the nitrogen atom can be accomplished through several synthetic routes.
Von Braun Reaction: Treatment with cyanogen bromide (BrCN) followed by hydrolysis is a classical method for the N-demethylation of tertiary amines. nih.gov
Chloroformate-Mediated Demethylation: Reaction with reagents like phenyl or ethyl chloroformate produces a carbamate intermediate, which can then be hydrolyzed under vigorous conditions to yield the N-demethylated secondary amine (3-bromo-N,2-methylaniline). nih.gov
Oxidative Demethylation: A common strategy involves an initial N-oxidation to the N-oxide, followed by treatment with a reducing agent like ferrous sulfate (B86663) (FeSO₄). google.com This sequence, a non-classical Polonovski reaction, is effective for various alkaloids and other N-methyl compounds. google.com Photochemical methods can also achieve N-demethylation through a single electron transfer (SET) process. researchgate.net
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | m-CPBA or H₂O₂ | N-Oxide |
| N-Demethylation | 1. BrCN; 2. H₂O | Secondary Amine |
| N-Demethylation | Phenyl chloroformate, then hydrolysis | Secondary Amine |
| N-Alkylation | Methyl Iodide | Quaternary Ammonium Salt |
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed silylation of aryl halides to form C(sp²)-Si bonds is a well-established field, nih.govscilit.comorganic-chemistry.org the formation of a C(sp³)-Si bond from an aryl bromide is a more specialized transformation. This can be achieved by coupling the aryl bromide with an organometallic reagent that contains a C(sp³)-Si linkage.
A plausible route involves the cross-coupling of this compound with a silylmethyl Grignard reagent, such as (trimethylsilyl)methylmagnesium chloride, in a Kumada-type coupling reaction. The catalytic cycle would be initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. Subsequent transmetalation with the Grignard reagent would form a palladium intermediate bearing both the aniline and the silylmethyl moieties. The final step is reductive elimination, which forms the C(sp³)-C(sp²) bond, yielding 3-((trimethylsilyl)methyl)-N,2-dimethylaniline and regenerating the Pd(0) catalyst. While palladium-catalyzed coupling of chlorosilanes with Grignard reagents is known, this reaction represents the coupling of an organosilane nucleophile with an aryl halide. nih.govnih.gov
Proposed Catalytic Cycle for Silylmethylation:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: The silylmethyl Grignard reagent transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The desired product is formed by the coupling of the aryl and silylmethyl groups, regenerating the Pd(0) catalyst.
Other Metal-Mediated Coupling Processes
The bromine substituent on the aromatic ring of this compound makes it a suitable substrate for various metal-mediated cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. Palladium and copper-catalyzed systems are prominently used for such transformations.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for functionalizing aryl halides. nih.gova2bchem.com While specific studies on this compound are not extensively detailed, the reactivity of analogous compounds provides significant insight. For instance, derivatives of 4-bromo-2-methylaniline readily participate in Suzuki cross-coupling reactions with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comresearchgate.net This suggests that this compound would similarly couple with organoboron compounds to form biaryl structures or with amines and alcohols under appropriate catalytic conditions. The success of these couplings often depends on the careful selection of the catalyst, ligands, base, and solvent. mdpi.com
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative, cost-effective method for forming C-N, C-O, and C-S bonds. mdpi.commdpi.com These reactions are particularly effective for coupling aryl halides with amides, amines, and phenols. The use of ligands such as L-proline or N,N-dimethylglycine can facilitate these transformations under milder conditions. mdpi.commdpi.com It is anticipated that this compound could be effectively N-arylated using a copper(I) iodide catalyst in the presence of a suitable ligand and base.
| Reaction Type | Typical Catalyst | Coupling Partner | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic Acid | Biaryl Compound |
| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand | Amine | Diaryl/Alkylaryl Amine |
| Ullmann Condensation | CuI / Ligand | Amide / Alcohol | N-Aryl Amide / Aryl Ether |
Rearrangement Reactions (e.g., Halogen Dance)
The "halogen dance" is a base-catalyzed intramolecular rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction is typically driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org The process usually begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group, followed by a series of halogen-metal exchange steps that allow the halogen to "dance" across the ring. wikipedia.orgwhiterose.ac.uk
For this compound, a halogen dance rearrangement would involve the migration of the bromine atom from position 3 to another position on the aniline ring. The feasibility and outcome of such a reaction would be influenced by factors including the choice of base, reaction temperature, and the electronic and steric effects of the N-methyl and 2-methyl substituents. wikipedia.org While this reaction is well-documented for various halogenated heterocycles and aromatics, specific studies detailing a halogen dance for this compound are not prominent. clockss.orgresearchgate.net However, the general mechanism suggests that deprotonation could occur at the positions ortho to the bromine, leading to a lithiated intermediate that could initiate the rearrangement cascade.
Formation of Derivatives and Reaction Pathways
The reaction of aryl halides with magnesium metal is a classic method for preparing organometallic compounds known as Grignard reagents. These reagents are potent nucleophiles and bases, widely used for forming new carbon-carbon bonds. wikipedia.org While the formation of Grignard reagents from bromoanilines can sometimes be challenging in diethyl ether, the use of tetrahydrofuran (THF) as a solvent often facilitates the reaction. rsc.org For example, Grignard reagents have been successfully prepared from 4-bromo-N,N-dimethylaniline. acs.orgsemanticscholar.org
It is therefore highly probable that this compound can be converted to its corresponding Grignard reagent, (3-(N-methylamino)-2-methylphenyl)magnesium bromide, by reacting it with magnesium turnings in anhydrous THF.
Once formed, this Grignard reagent would be a valuable intermediate for a variety of subsequent reactions:
Reaction with Aldehydes and Ketones: Addition to carbonyl compounds like benzaldehyde would yield secondary or tertiary alcohols. rsc.org
Reaction with Esters: Reaction with esters, such as diethyl carbonate or methyl benzoate, can lead to the formation of tertiary alcohols or, after dehydration, triarylmethane dyes. acs.orgchemconnections.org
Reaction with Carbon Dioxide: Carboxylation with CO₂ followed by acidic workup would produce the corresponding benzoic acid derivative.
| Reactant | Intermediate Product | Final Product Class |
|---|---|---|
| Aldehyde (R-CHO) | Magnesium Alkoxide | Secondary Alcohol |
| Ester (R-COOR') | Magnesium Alkoxide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Magnesium Carboxylate | Carboxylic Acid |
Direct formylation introduces a formyl group (-CHO) onto an aromatic ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including N,N-dialkylanilines. wikipedia.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemeurope.com This combination generates an electrophilic chloroiminium ion which then attacks the activated aromatic ring. wikipedia.orgchemeurope.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the aryl aldehyde. wikipedia.org
The N,2-dimethylaniline structure is electron-rich due to the electron-donating nature of the amino and methyl groups, making it a suitable substrate for electrophilic aromatic substitution. chemistrysteps.comchemistrysteps.com Therefore, this compound is expected to undergo the Vilsmeier-Haack reaction. The substitution pattern will be directed by the existing groups on the ring. The N-methylamino group is a powerful ortho-, para-director. Given that the positions ortho to the amino group are occupied (position 2) or sterically hindered, formylation would likely occur at the para-position (position 6) or the other ortho-position (position 4), depending on the interplay of electronic and steric factors.
Spectroscopic and Advanced Analytical Characterization of 3 Bromo N,2 Dimethylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other NMR-active nuclei within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. A thorough search of scientific databases did not yield any experimental ¹H NMR data for 3-bromo-N,2-dimethylaniline.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl) in a molecule. No experimental ¹³C NMR data for this compound could be located in the searched literature.
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the characterization of fluorine-containing compounds. It provides information about the chemical environment of fluorine atoms in a molecule. This technique would be applicable to fluorinated derivatives of this compound. However, a review of the available literature did not provide any ¹⁹F NMR data for such derivatives.
Interactive Data Table: ¹⁹F NMR Data for Fluorinated Derivatives of this compound
| Compound | Chemical Shift (δ) ppm |
| Data not available | Data not available |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns. No experimental mass spectrometry data for this compound was found in the public domain.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to identify different substances within a test sample. Specific GC-MS data, such as retention times and mass fragmentation patterns for this compound, are not available in the searched scientific literature.
Interactive Data Table: GC-MS Data for this compound
| Retention Time (min) | Major Fragment Ions (m/z) |
| Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. A search for HRMS data for this compound did not yield any specific experimental results.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
| Data not available | Data not available | Data not available |
Spectroscopic and Analytical Data Unavailability for this compound
Following a comprehensive search for scientific literature and spectral data, it has been determined that there is a lack of publicly available experimental data for the specific chemical compound This compound corresponding to the analytical techniques requested in the outline.
The specified methods include:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Fourier Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Raman Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Advanced Chromatographic Techniques (HPLC, UPLC)
While extensive data exists for related isomers, such as 3-bromo-N,N-dimethylaniline , this information is not directly applicable to this compound. Chemical isomers possess distinct structural arrangements of atoms, which result in unique spectroscopic and chromatographic profiles. The substitution of a methyl group on the aniline (B41778) nitrogen (N) versus the aromatic ring (at position 2) significantly alters the molecule's physical and chemical properties, and thus its interaction with electromagnetic radiation and its behavior in chromatographic systems.
Given the strict requirement to generate content focusing solely on this compound, the absence of specific data for this compound prevents the creation of a scientifically accurate and informative article that adheres to the provided outline. Presenting data from an isomer would be scientifically inaccurate and misleading.
Should data for the well-characterized isomer, 3-bromo-N,N-dimethylaniline , be of interest, a detailed article based on the requested outline can be generated.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No specific Density Functional Theory (DFT) calculations for 3-bromo-N,2-dimethylaniline have been identified in the surveyed scientific literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties.
Detailed information on the optimized molecular geometry and electronic structure of this compound is not available. Such studies would typically involve determining the most stable three-dimensional arrangement of the atoms and analyzing the distribution of electrons within the molecule to understand its stability and reactivity.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. The energy difference between these frontier orbitals is crucial for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a visual representation of the electrostatic potential on the surface of a molecule, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.
Specific Natural Bond Orbital (NBO) analysis for this compound is absent from the current body of scientific literature. NBO analysis provides insights into the bonding interactions, charge distribution, and intramolecular delocalization of electron density within a molecule.
There are no publicly available theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for this compound derived from computational methods. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
Quantitative Structure-Activity Relationship (QSAR) Studies
No Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound have been found. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The absence of such studies suggests that the biological activities of this particular compound have not been systematically investigated in a way that would support the development of a QSAR model.
Correlation of Chemical Reactivity Parameters with Biological Activities
No publicly available studies were found that specifically correlate the chemical reactivity parameters of this compound with its biological activities. Such research would typically involve quantum chemical calculations to determine parameters like HOMO-LUMO energy gaps, electrostatic potentials, and charge distributions, followed by correlation with experimentally determined biological data. The absence of such literature prevents a detailed discussion on this topic.
Modeling of Biotransformation Pathways
Information regarding the modeled biotransformation pathways of this compound is not present in the accessible scientific literature. Modeling these pathways would require specialized software to predict the metabolic fate of the compound, identifying potential metabolites and the enzymes involved in the biotransformation process. Without dedicated studies on this molecule, any discussion would be purely speculative and fall outside the scope of scientifically validated information.
Molecular Dynamics Simulations and Intermolecular Interactions
Specific molecular dynamics simulations for this compound are not described in the available literature. These simulations are crucial for understanding the dynamic behavior of the molecule and its interactions with its environment over time.
Hydrogen Bonding Networks
While the nitrogen atom in the dimethylamino group of this compound can theoretically act as a hydrogen bond acceptor, no specific studies detailing the hydrogen bonding networks of this compound have been published. Analysis of such networks would require crystallographic data or the results of molecular dynamics simulations, neither of which is available.
Halogen Bonding Interactions
The bromine atom in this compound has the potential to participate in halogen bonding, an important non-covalent interaction in supramolecular chemistry and drug design. However, a search of scientific databases yielded no specific research articles or crystal structures that analyze the halogen bonding interactions of this particular molecule. While the principles of halogen bonding are well-established, their specific application to this compound has not been documented in accessible sources.
Crystal Packing Analysis
A crystal packing analysis of this compound could not be performed as no crystallographic data for this compound is available in open-access databases. Such an analysis would provide valuable insights into the intermolecular forces, including hydrogen and halogen bonds, that govern the solid-state structure of the compound.
Advanced Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
No specific information is available in the provided search results detailing the use of 3-bromo-N,2-dimethylaniline as a synthetic intermediate. While related bromo-aniline derivatives are widely used as building blocks in organic synthesis for creating complex molecules and heterocyclic compounds, the specific reaction pathways and products derived from this compound are not documented.
Precursors for Dyes and Pigments Synthesis
There is no information in the search results indicating that this compound is used as a precursor for the synthesis of dyes and pigments. The synthesis of azo dyes and other pigments often involves the diazotization of aromatic amines, but specific examples employing this compound could not be found.
Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The search did not yield any studies or patents linking this compound to the development of pharmaceutical intermediates or Active Pharmaceutical Ingredients (APIs). Although its isomers, like 3-bromo-2-methylaniline, are cited as intermediates for potent inhibitors of enzymes such as Bruton's tyrosine kinase (BTK), no such role has been documented for this compound.
Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Related Structures
No literature was found describing the synthesis of N-heterocyclic carbene (NHC) ligands from this compound. The synthesis of NHC ligands typically starts from primary amines which are used to construct the imidazolium (B1220033) salt precursor; however, no examples using this specific secondary amine are available in the search results.
Applications in Polymer and Resin Chemistry
The provided search results contain no information on the application of this compound in polymer or resin chemistry.
Specialized Industrial Applications (e.g., Solvents, Stabilizers, Accelerators)
There is no documented evidence in the search results of this compound being used for specialized industrial applications such as a solvent, stabilizer, or accelerator.
Environmental and Biological Research Aspects
Metabolic Fate and Biotransformation Studies
Ecotoxicological Investigations
Comprehensive ecotoxicological data for 3-bromo-N,2-dimethylaniline is scarce. However, investigations into N,N-dimethylaniline using the zebrafish (Danio rerio) embryo model have revealed significant developmental and cardiac toxicities, providing a proxy for understanding the potential environmental risks of its derivatives.
Studies on N,N-dimethylaniline demonstrate clear evidence of developmental toxicity in zebrafish embryos. nih.govnih.gov Exposure to this compound resulted in a concentration-dependent increase in mortality and the presentation of significant morphological abnormalities. mdpi.comresearchgate.net The most prominent malformations observed include pericardial edema (fluid accumulation around the heart), yolk sac edema, and spinal curvature. mdpi.comresearchgate.net Additionally, exposed embryos exhibited hatching inhibition, reduced body length, and abnormal spontaneous movement, indicating a broad range of adverse effects on early development. mdpi.com
Table 1: Developmental Effects of N,N-Dimethylaniline on Zebrafish Embryos
| Concentration | Observed Effect | Reference |
|---|---|---|
| 20 µg/mL | Pericardial Edema, Yolk Sac Edema, Spinal Curvature | mdpi.com |
| 40 µg/mL | Increased severity of malformations | nih.gov |
The heart has been identified as a primary target organ for the toxic effects of N,N-dimethylaniline in zebrafish embryos. nih.govnih.gov Exposure leads to significant impairments in both cardiac morphology and function. Researchers observed a notable increase in the pericardial area and the distance between the sinus venosus (SV) and the bulbus arteriosus (BA), indicative of cardiac edema and developmental disruption. nih.gov Functional deficits included a slowed heart rate and a decreased rate of red blood cell circulation. nih.gov Furthermore, the expression of key genes essential for heart development and function, such as myl7, vmhc, and myh6, was significantly downregulated following exposure to N,N-dimethylaniline. nih.gov
Table 2: Cardiotoxic Effects of N,N-Dimethylaniline on Zebrafish Embryos
| Parameter | Effect of Exposure | Reference |
|---|---|---|
| Pericardial Area | Significant increase | nih.gov |
| Heart Rate | Significant decrease (bradycardia) | nih.gov |
| Red Blood Cell (RBC) Flow Rate | Significant decrease | nih.gov |
A key mechanism underlying the toxicity of N,N-dimethylaniline is the induction of oxidative stress. nih.gov Studies have shown that exposure leads to an overproduction of reactive oxygen species (ROS), particularly in the cardiac region of zebrafish embryos. nih.gov This imbalance in the cellular redox state causes oxidative damage, as evidenced by increased levels of malondialdehyde (MDA), a marker for lipid peroxidation. nih.gov The induction of oxidative stress is also linked to an increase in apoptosis, or programmed cell death, which was observed alongside lipid accumulation in the heart region of exposed embryos. nih.govnih.gov
Table 3: Oxidative Stress and Apoptosis Markers Induced by N,N-Dimethylaniline in Zebrafish
| Biomarker | Result of Exposure | Mechanism | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased fluorescence intensity | Indicates oxidative stress | nih.gov |
| Malondialdehyde (MDA) | Increased levels | Marker of lipid peroxidation and oxidative damage | nih.gov |
Biodegradation and Bioremediation Potentials
While no studies have specifically documented the biodegradation of this compound, the broader class of aniline (B41778) and halogenated aniline compounds are known to be susceptible to microbial degradation, which is a primary mechanism for their elimination from the environment. ekb.egnih.gov The presence of a bromine atom can increase the persistence of the compound, but various microorganisms have demonstrated the ability to utilize halogenated aromatics. ekb.eg Research confirms that potential bacterial degraders of halogenated anilines can be isolated from contaminated soil and utilized for bioremediation strategies. ekb.eg
No bacterial strains have been specifically isolated for the metabolism of this compound. However, research on related compounds shows that various bacteria are capable of degrading anilines. For example, a strain identified as Delftia sp. AN3 was isolated from activated sludge and was capable of using aniline as its sole source of carbon and nitrogen. zju.edu.cn Similarly, Rhodococcus sp. DH-2 was isolated from contaminated soil and showed a high degradation rate for aniline, even at high concentrations. mdpi.com The degradation pathway for aniline in these strains typically proceeds through the formation of catechol, which is then further metabolized via ring-cleavage dioxygenases. mdpi.com While these strains did not metabolize all substituted anilines, they demonstrate the existing microbial potential for breaking down these chemical structures. zju.edu.cn
Environmental Fate Modeling
These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its distribution across various compartments, including air, water, soil, and sediment. Key processes considered in such models include:
Persistence and Degradation: Halogenated aromatic compounds are generally recognized for their environmental persistence. nih.gov The presence of a bromine atom on the aniline ring tends to make the molecule more resistant to biodegradation compared to non-halogenated aniline. ketonepharma.com Microbial degradation, when it occurs, can proceed through pathways involving dehalogenation and ring cleavage, often initiated by enzymes like dioxygenases and monooxygenases. nih.gov Abiotic degradation processes, such as photolysis, may also contribute to its breakdown, although halogenated compounds can be recalcitrant.
Partitioning: The compound's hydrophobicity, estimated by its octanol-water partition coefficient (Kow), will govern its tendency to sorb to organic matter in soil and sediment or to bioaccumulate in organisms. Chemicals with higher Kow values tend to be less mobile in water and more likely to be found in solid phases.
Transport: Modeling would also predict the movement of the compound between environmental compartments, such as volatilization from water to air or leaching from soil into groundwater.
Given the general characteristics of halogenated anilines, environmental fate models would likely predict that this compound exhibits a degree of persistence in soil and sediment compartments, with biodegradation being a slow but possible degradation pathway.
Natural Occurrence and Ecological Significance of Halogenated Anilines
Historically, halogenated anilines were considered to be exclusively of synthetic origin, entering the environment as industrial pollutants or as degradation products of pesticides and dyes. sciencescholar.usrsc.org However, recent research has overturned this assumption, revealing a natural source for these compounds. A 2019 study confirmed that certain halogenated anilines, including 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, are biosynthesized by a marine biofilm-forming microalga. sciencescholar.usrsc.orgamanote.com This discovery established that these substances are not purely anthropogenic and represent a novel class of natural products. sciencescholar.usrsc.org
The ecological significance of halogenated anilines, whether from natural or synthetic sources, is primarily linked to their environmental persistence and toxicity. Due to the stability of the carbon-halogen bond, these compounds resist degradation and can accumulate in the environment. nih.gov Their release into ecosystems is a significant concern because they are known to have harmful effects on living organisms. ketonepharma.com Documented impacts include:
Toxicity: They can be toxic to aquatic life and microorganisms. researchgate.net
Persistence: Their resistance to breakdown can lead to long-term contamination of soil and water. ketonepharma.comnih.gov
Bioaccumulation: Lipophilic halogenated compounds have the potential to accumulate in the fatty tissues of organisms, leading to increasing concentrations up the food chain.
Health Hazards: Exposure to certain halogenated anilines has been associated with severe health problems in humans and animals, such as organ damage, mutagenicity, and carcinogenicity. ketonepharma.com
Therefore, the presence of halogenated anilines in the environment warrants monitoring and remediation efforts to mitigate their adverse ecological impacts. ketonepharma.com
Biological Activities of Derivatives (e.g., Antibacterial Properties)
Derivatives of halogenated anilines have attracted significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities. ketonepharma.comliskonchem.com The inclusion of halogen atoms, such as bromine, in an aniline structure can significantly enhance its bioactivity. ketonepharma.comnih.gov This is often attributed to the halogen's ability to form strong halogen bonds with biological targets like enzymes, thereby increasing inhibitory potency. nih.govnih.gov
Recent research has specifically highlighted the antibacterial and antibiofilm properties of halogenated aniline derivatives against clinically relevant pathogens. A study investigating two such compounds, 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline, demonstrated their effectiveness against uropathogenic Escherichia coli (UPEC) and the ESKAPE pathogens (a group of multidrug-resistant bacteria). nih.gov
The study found that these compounds not only inhibited bacterial growth but also effectively prevented biofilm formation at low concentrations. nih.gov The mechanism of action is believed to involve the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways. The presence of the halogen atoms is thought to enhance the binding affinity of the aniline derivatives to this enzyme. nih.gov
Table 1: Antimicrobial and Antibiofilm Activity of Halogenated Aniline Derivatives against UPEC
| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (IC₅₀) |
|---|---|---|
| 4-bromo-3-chloroaniline | 200 µg/mL | 10 µg/mL |
| 3,5-dibromoaniline | 100 µg/mL | 10 µg/mL |
Data sourced from a study on Uropathogenic Escherichia coli. nih.gov
This research underscores the potential of bromoaniline derivatives as templates for developing new therapeutic agents to combat antibiotic resistance. researchgate.net The versatile chemical nature of the bromoaniline scaffold allows for further modifications to optimize biological activity for various applications, including the synthesis of analgesics, antihistamines, and anticancer drugs. ketonepharma.comsciencescholar.usresearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature indicates that 3-bromo-N,2-dimethylaniline is primarily recognized as a chemical intermediate. Research on halogenated and methylated anilines suggests that such compounds are valuable building blocks in organic synthesis. guidechem.com While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of brominated anilines is utilized in the preparation of more complex molecules, including pharmaceuticals and dyes. guidechem.com The presence of the bromine atom, a methyl group, and a dimethylamino group on the aniline (B41778) ring provides multiple sites for further chemical modification, making it a potentially useful scaffold for combinatorial chemistry and the development of compound libraries.
Emerging Synthetic Strategies and Reaction Pathways
The synthesis of substituted anilines is a well-established field, with several emerging strategies that could be applied to or optimized for this compound. Conventional methods for producing similar compounds, such as 3-bromo-2-methylaniline, involve the bromination of the corresponding aniline or the reduction of a nitrobenzene precursor. For instance, 2-methylaniline can be brominated to yield 3-bromo-2-methylaniline. guidechem.com Another route involves the reduction of 1-bromo-2-methyl-3-nitrobenzene using reagents like stannous dichloride or iron filings. guidechem.com
Future research could focus on developing more efficient and greener synthetic routes. Emerging technologies such as photoredox catalysis and direct photochemical excitation are being employed for the synthesis of complex amines under mild conditions. nih.govacs.org These methods offer the potential for greater functional group tolerance and scalability. nih.govacs.org Furthermore, advancements in catalytic cross-coupling reactions, like Suzuki and Heck couplings, could leverage the bromine substituent for the introduction of diverse molecular fragments, thereby expanding the accessible chemical space from this intermediate. a2bchem.com
Potential for Novel Applications in Medicinal Chemistry and Materials Science
Substituted anilines are prevalent structural motifs in a significant number of pharmaceuticals. nih.govcresset-group.com The isosteric replacement of aniline moieties is a strategy used to improve the metabolic stability and safety profiles of drug candidates. nih.govacs.org Given that related brominated anilines serve as precursors to biologically active compounds, such as Bruton's tyrosine kinase (BTK) inhibitors and sphingosine-1-phosphate-1 receptor agonists, it is plausible that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. chemicalbook.com The specific substitution pattern may offer a unique handle for fine-tuning the pharmacological properties of new drug candidates. cresset-group.com
In the realm of materials science, anilines and their derivatives are utilized in the development of organic electronic materials. The electron-donating nature of the dimethylamino group, combined with the presence of a halogen, makes compounds like 3-bromo-N,4-dimethylaniline suitable for creating organic semiconductors and dyes for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). a2bchem.com Future investigations could explore the incorporation of this compound into polymeric structures or as a component in novel functional materials, where its specific electronic and steric properties could be advantageous.
Addressing Environmental and Health Implications of Halogenated Amines
The widespread use of halogenated organic compounds has led to concerns regarding their environmental persistence and potential health impacts. epa.govnih.gov Aromatic brominated compounds, particularly those used as flame retardants, can be persistent, bioaccumulative, and toxic. useforesight.ioeuropa.eulkc-ltd.comsunstreamglobal.com While this compound is not a flame retardant, its identity as a halogenated amine places it within a class of chemicals that requires careful consideration of its environmental fate and toxicological profile.
Amines and their degradation products can be released into the environment, and some, like nitrosamines, are of particular concern due to their potential carcinogenicity. ieaghg.orgbellona.orgnilu.no Exposure to halogenated organic compounds has been linked to a range of adverse health effects. epa.govnih.gov Therefore, future research should include a thorough evaluation of the ecotoxicology and human health risks associated with this compound. This includes studying its biodegradability, potential for bioaccumulation, and metabolic pathways. Developing sustainable end-of-life strategies and greener synthetic methods will be crucial in mitigating any potential environmental and health risks associated with its production and use.
Q & A
Q. What are the established synthetic routes for 3-bromo-N,2-dimethylaniline, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves bromination of N,2-dimethylaniline derivatives. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during bromine addition minimizes side reactions like dibromination .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance selectivity for mono-bromination .
- Catalyst : Lewis acids like FeCl₃ may improve regioselectivity, though excess acid can degrade the amine group .
Optimization requires monitoring via TLC or GC-MS to track intermediate formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic proton environment (e.g., para-bromo substitution) shows distinct splitting patterns. For instance, the methyl groups on nitrogen and the aromatic ring appear as singlets, while bromine’s deshielding effect shifts adjacent protons downfield .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 200.08 (C₈H₁₀BrN⁺), with fragmentation patterns indicating loss of Br or CH₃ groups .
- X-ray Crystallography : Single-crystal analysis resolves steric effects from methyl and bromine groups, though crystallization may require slow evaporation in hexane/ethyl acetate mixtures .
Q. How can purity and stability of this compound be ensured during storage?
- Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures removes polar impurities .
- Storage : Store under inert gas (argon) at 2–8°C to prevent oxidation of the amine group. Stability tests via periodic HPLC analysis are recommended .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom acts as a leaving group, while the methyl-substituted aromatic ring directs coupling partners to the meta position .
- Molecular Dynamics : Simulate Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to model transition states and predict regioselectivity .
Experimental validation via kinetic studies (e.g., varying Pd catalysts or ligands) is critical .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to compare melting ranges. Contaminants like residual solvents or isomers (e.g., 4-bromo derivatives) broaden peaks .
- Isomer Identification : Employ 2D NMR (COSY, NOESY) to distinguish between ortho/meta/para bromine substitution, which may arise during synthesis .
Cross-referencing with databases like PubChem or CRC Handbook ensures consistency in reported values .
Q. What mechanistic insights explain the compound’s resistance to sp³ C–H silylation under Rh catalysis?
- Methodological Answer :
- Steric Hindrance : The N,2-dimethyl groups block access to the sp³ C–H bond, as shown in Rh coordination studies .
- Electronic Effects : The electron-donating methyl groups reduce the acidity of adjacent C–H bonds, deterring deprotonation. IR spectroscopy and Hammett plots quantify this effect .
Alternative catalysts (e.g., Ir-based systems) or directing groups (e.g., pyridyl) may overcome this limitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
